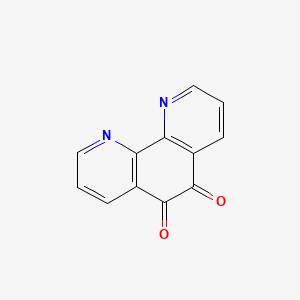

1,10-Phenanthroline-5,6-dione

Vue d'ensemble

Description

1,10-Phenanthroline-5,6-dione is a bifunctional quinone oxidant known for its versatile applications in various fields of science and industry. This compound is characterized by its ability to form complexes with transition metals, making it a valuable ligand in coordination chemistry .

Méthodes De Préparation

The synthesis of 1,10-Phenanthroline-5,6-dione typically involves the oxidation of 1,10-phenanthroline. One common method employs a mixture of bromine, sulfuric acid, and nitric acid (Br₂-H₂SO₄-HNO₃) to achieve this transformation . The reaction conditions are crucial, with careful control of temperature and reagent addition to optimize yield and minimize side reactions .

Analyse Des Réactions Chimiques

Condensation Reactions

Phendione undergoes condensation with amines to form imine derivatives:

-

Quinoxaline Formation : Reacts with diamines (e.g., ethylenediamine) to generate quinoxaline derivatives .

-

Diimine Synthesis : Condensation with 2-picolylamine in ethanol using HSO as a catalyst produces 1,10-phenanthroline-5,6-diimine (Phendiimine) in 94% yield .

Experimental Data for Diimine Synthesis:

| Parameter | Value |

|---|---|

| Reactants | Phendione, 2-Picolylamine |

| Catalyst | HSO |

| Solvent | Ethanol |

| Reaction Time | 1.5 hours (reflux) |

| Yield | 94% |

| Melting Point | 273°C (decomposed) |

FT-IR and -NMR data confirm imine bond formation (C=N stretch at 1570 cm, imine proton at δ = 9.47 ppm) .

Redox and Radical Formation

Phendione participates in redox reactions, forming stable radical species:

-

Semiquinone Radical Anion : Reduction with CoCp (R = H, Me) generates [CoCp][pd], characterized by EPR spectroscopy .

-

Electrochemical Reduction : Exhibits two reversible voltammetric waves at −0.5 V and −1.2 V (vs. SCE in CHCN), corresponding to sequential one-electron reductions .

Coordination Chemistry

Phendione acts as a versatile ligand for transition and rare-earth metals:

Group 4/5 Metal Complexes

| Metal Precursor | Product | Coordination Mode |

|---|---|---|

| TiCl, ZrCl, HfCl | [MCl(phendione)] | N,N′ or O,O′ |

| [TiCp(CO)] | [TiCp(phendione)] | O,O′ |

Bimetallic complexes like [ClHf(phendione)TiCl] form via reactions between phendione adducts and metal halides .

Transition Metal Complexes

-

Ru(II) Complexes : [Ru(trpy)(PD-N,N')Cl] (trpy = terpyridine) exhibits redox-triggered coordination changes, enabling bridged Ru-Pd/Pt complexes .

-

Cu/Ag Complexes : [Cu(phendione)] and [Ag(phendione)] show enhanced bioactivity compared to free phendione .

Decarbonylation and Functionalization

Thermal or catalytic decarbonylation of phendione yields diazafluorenone, a precursor for fluorescent materials . This reaction is critical for modifying electronic properties in optoelectronic applications.

Biological Reactivity

While not a direct chemical reaction, phendione's metal complexes disrupt microbial and parasitic systems:

Applications De Recherche Scientifique

1,10-Phenanthroline-5,6-dione has a wide range of applications in scientific research:

Mécanisme D'action

The mechanism of action of 1,10-Phenanthroline-5,6-dione involves its ability to form complexes with metals, which then interact with biological targets. For instance, its copper and silver complexes bind to double-stranded DNA, causing oxidative damage and inhibiting DNA replication . This multi-modal activity is crucial for its antimicrobial and anticancer properties .

Comparaison Avec Des Composés Similaires

1,10-Phenanthroline-5,6-dione is unique due to its bifunctional quinone structure and its ability to form stable complexes with a variety of metals. Similar compounds include:

1,10-Phenanthroline: Lacks the quinone functionality, making it less versatile in oxidation reactions.

9,10-Phenanthrenequinone: Another quinone compound but with different coordination properties.

4,7-Dimethoxy-1,10-phenanthroline: Modified phenanthroline with different electronic properties.

These comparisons highlight the unique redox properties and coordination chemistry of this compound, making it a valuable compound in various scientific and industrial applications.

Activité Biologique

1,10-Phenanthroline-5,6-dione (commonly referred to as phendione) is a quinonoid compound derived from the classical chelating agent 1,10-phenanthroline. Its unique structure, characterized by the presence of two carbonyl groups at positions 5 and 6, imparts significant biological activity. This article reviews the compound's biological properties, focusing on its antitumor, antimicrobial, and antifungal activities, as well as its mechanisms of action.

Phendione exhibits a bifunctional character due to its quinonoid and diiminic functionalities. The redox capabilities associated with its structure allow it to interact with various biological targets, making it a versatile ligand in medicinal chemistry.

Antitumor Activity

Phendione and its metal complexes have demonstrated significant cytotoxic effects against various cancer cell lines. Studies indicate that phendione inhibits DNA synthesis and exhibits antitumor activity through multiple mechanisms:

- In Vitro Studies : Phendione showed high cytotoxicity against cancerous cell lines such as Hep-G2 (liver) and HCT-116 (colon) without significant cytotoxicity towards non-tumorigenic cells. This suggests a degree of selectivity towards malignant cells .

- In Vivo Studies : In experiments using Galleria mellonella larvae and Swiss mice implanted with human-derived tumors, phendione complexes were well tolerated and did not adversely affect tumor growth compared to standard treatments like cisplatin .

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| Hep-G2 | 10 | Significant cytotoxicity |

| HCT-116 | 15 | Significant cytotoxicity |

| Normal Fibroblasts | >50 | Low cytotoxicity |

Antimicrobial and Antifungal Activity

Phendione has also been investigated for its antimicrobial properties. It has shown effectiveness against various fungal pathogens, including Phialophora verrucosa, which is known for causing difficult-to-treat infections:

- Mechanism of Action : The compound disrupts crucial physiological processes in fungal cells, leading to cell death. The metal complexes of phendione further enhance this activity by increasing the permeability of fungal cell membranes .

Other Biological Targets

Recent studies have highlighted phendione's potential in targeting specific enzymes involved in disease processes:

- LRRK2 Inhibition : Phendione has been identified as an inhibitor of LRRK2 (Leucine-rich repeat kinase 2), which is a promising target for Parkinson's disease therapy. This inhibition may provide a new avenue for treating neurodegenerative conditions .

Study 1: Antitumor Efficacy

A study evaluated the effects of phendione on A2780 ovarian carcinoma cells. The results indicated that phendione induced the production of reactive oxygen species (ROS), which triggered autophagy and cellular senescence without inducing apoptosis. This suggests that phendione could be leveraged for therapeutic strategies that require cell cycle arrest rather than direct cell death .

Study 2: Antifungal Activity

In another investigation, the efficacy of phendione against P. verrucosa was assessed using CLSI protocols. The results demonstrated that both phendione and its silver and copper complexes significantly inhibited the growth of this pathogen through mechanisms involving disruption of cellular integrity .

Propriétés

IUPAC Name |

1,10-phenanthroline-5,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6N2O2/c15-11-7-3-1-5-13-9(7)10-8(12(11)16)4-2-6-14-10/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCALAFIVPCAXJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C3=C(C=CC=N3)C(=O)C2=O)N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60181763 | |

| Record name | 1,10-Phenanthroline-5,6-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60181763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27318-90-7 | |

| Record name | 1,10-Phenanthroline-5,6-dione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027318907 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 27318-90-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=346882 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,10-Phenanthroline-5,6-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60181763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,10-PHENANTHROLINE-5,6-DIONE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PHENDIONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8JD7KXA2W0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 1,10-phenanthroline-5,6-dione?

A1: this compound has a molecular formula of C12H6N2O2 and a molecular weight of 210.19 g/mol. []

Q2: What are the key spectroscopic features of this compound?

A2: Key spectroscopic features include characteristic infrared (IR) peaks corresponding to C=O and C-N stretching vibrations. A complete assignment of Raman active modes in the 100–4000 cm-1 spectral region is available. [] Additionally, UV-visible spectroscopy reveals intense ligand-centered bands in the UV region and moderately intense metal-to-ligand charge-transfer (MLCT) bands in the visible region upon complexation with metals. []

Q3: How does the structure of this compound influence its coordination behavior?

A3: The presence of two nitrogen atoms in the phenanthroline ring and two oxygen atoms from the dione group provides this compound with versatile coordination abilities. It can act as a bidentate ligand coordinating through the two nitrogen atoms [, , , ], or as a bridging ligand coordinating through both nitrogen and oxygen atoms. [, ] This flexibility allows for the formation of diverse metal complexes with varying geometries and properties. [, ]

Q4: How does this compound interact with biological systems?

A4: Studies show that this compound and its metal complexes demonstrate promising anti-parasitic [] and antifungal [, ] activities. They exhibit activity against various Leishmania species [] and fungal strains like Phialophora verrucosa [, ] and Trichomonas vaginalis. [] The mechanisms of action involve disrupting crucial physiological processes in these organisms, including proliferation, morphology, ergosterol content, and biofilm formation. [, ]

Q5: How does this compound contribute to the activity of its metal complexes against cancer cells?

A5: Studies on zinc(II)-NSAID complexes of this compound show that the ligand contributes to the complexes' anti-proliferative activity against cancer cells. [] The complexes retain the anti-inflammatory properties of NSAIDs while exhibiting enhanced activity compared to cisplatin. [] Further research suggests that these complexes disrupt intercellular bridges, delay cellular migration, and downregulate EMT-related genes, highlighting their potential as anti-cancer agents. []

Q6: What is the role of this compound in NADH oxidation?

A6: this compound and its transition metal complexes demonstrate significant electrocatalytic activity towards NADH oxidation. [] Modifying electrodes with these compounds significantly lowers the overpotential for NADH oxidation, enabling sensitive electrochemical detection of NADH with minimal interference. [, ] This property makes them promising materials for developing electrochemical biosensors. [, ]

Q7: How can the redox properties of this compound be exploited in chemical synthesis?

A7: The redox-active nature of this compound, specifically its ability to undergo reversible reduction to the corresponding hydroquinone, makes it a suitable mediator for NAD+ regeneration in enzymatic synthesis. [] Complexation with transition metals further enhances the catalytic turnover frequency, enabling efficient and sustainable biocatalytic processes. []

Q8: Have there been any computational studies on this compound and its complexes?

A8: Yes, computational studies, such as PM3 calculations, have been employed to investigate the geometries of organotin complexes containing this compound. [] Density functional theory (DFT) calculations have also been utilized to assign the vibrational modes observed in Raman spectra of the compound. [] These studies provide valuable insights into the structural features and electronic properties of these complexes.

Q9: How does the presence of solvent molecules affect the structure of this compound complexes?

A9: Research shows that solvent molecules can significantly influence the crystal packing and structural features of this compound complexes. [] For instance, the presence of acetonitrile molecules in a zinc(II) complex leads to a three-dimensional network stabilized by intermolecular interactions. [] Similarly, in a cobalt(II) complex, pyridine molecules occupy channels within the crystal structure, influencing the overall packing arrangement. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.